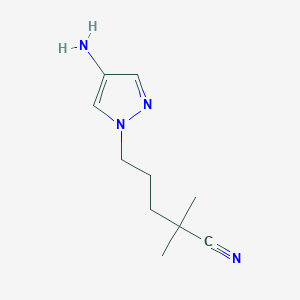

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

CAS No.:

Cat. No.: VC18082222

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4 |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile |

| Standard InChI | InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3 |

| Standard InChI Key | IDELLMJPKUBYFC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CCCN1C=C(C=N1)N)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with an amino group at the 4-position, linked to a 2,2-dimethylpentanenitrile chain. This configuration introduces both polar (amino, nitrile) and hydrophobic (methyl) functional groups, influencing its reactivity and solubility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.27 g/mol |

| IUPAC Name | 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile |

| Canonical SMILES | CC(C)(CCCN1C=NC(=C1)N)C#N |

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocols for 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile are documented, analogous compounds like 5-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile (CAS: 1196886-83-5) provide insight into potential routes:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketonitriles.

-

Nitrile Chain Attachment: Nucleophilic substitution or coupling reactions between pre-formed pyrazole intermediates and 2,2-dimethylpentanenitrile precursors.

Industrial-Scale Considerations

Continuous flow reactors and high-throughput catalyst screening could optimize yield and purity, as seen in related nitrile-pyrazole systems.

Chemical Reactivity and Functionalization

Reactive Sites

-

Nitrile Group: Susceptible to hydrolysis (→ carboxylic acids) or reduction (→ amines).

-

Amino Group: Participates in acylation, alkylation, or Schiff base formation.

-

Pyrazole Ring: Electrophilic substitution at the 3- and 5-positions.

Comparative Stability

The 2,2-dimethylpentanenitrile chain enhances steric protection compared to linear analogs, potentially improving thermal stability.

| Target Class | Mechanism | Potential Efficacy |

|---|---|---|

| Bacterial Enzymes | Competitive inhibition | Moderate |

| Tyrosine Kinases | ATP-binding site blockade | High |

Industrial and Materials Science Applications

Catalytic Applications

Nitrile-containing pyrazoles serve as ligands in transition-metal catalysts. For example, palladium complexes of similar structures catalyze Suzuki-Miyaura cross-coupling reactions.

Polymer Science

The nitrile group’s polarity and the methyl groups’ hydrophobicity make this compound a candidate for:

-

Specialty elastomers

-

High-temperature adhesives

Challenges and Research Gaps

Data Limitations

Direct experimental data on 5-(4-Amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile remain sparse. Key unknowns include:

-

Exact solubility parameters

-

Toxicity profile

-

Metabolic pathways

Future Directions

-

Synthetic Optimization: Develop regioselective methods for 4-amino substitution.

-

Computational Studies: DFT calculations to predict reactivity and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume